molecular formula C6H12N4 B14665502 1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine CAS No. 37454-63-0

1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B14665502
CAS No.: 37454-63-0
M. Wt: 140.19 g/mol
InChI Key: YRKCWCTVABFRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C₆H₁₂N₄ It belongs to the class of tetrazines, which are known for their unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with nitriles, followed by oxidation. For example, the Pinner synthesis is a widely used method where hydrazine reacts with benzonitrile, followed by mild oxidation to yield the desired tetrazine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted tetrazines, pyridazines, and other heterocyclic compounds.

Scientific Research Applications

1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Diels-Alder reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of bioactive molecules.

    Industry: It is used in the production of photoactive materials, luminescent elements, and electronic devices

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine involves its ability to participate in various chemical reactions due to its unique electronic structure. The compound can act as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the delocalization of electron lone pairs on the nitrogen atoms, which enhances its electrophilic and nucleophilic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

CAS No.

37454-63-0

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1,3,4,6-tetramethyl-1,2,4,5-tetrazine

InChI

InChI=1S/C6H12N4/c1-5-7-10(4)6(2)8-9(5)3/h1-4H3

InChI Key

YRKCWCTVABFRBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.